DLin-KC2-DMA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

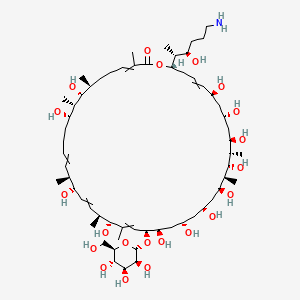

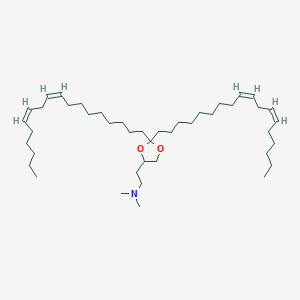

DLin-KC2-DMA, auch bekannt als N,N-Dimethyl-2,2-di-(9Z,12Z)-9,12-octadecadien-1-yl-1,3-dioxolane-4-ethanamin, ist ein ionisierbares kationisches Lipid. Es wird häufig in der Formulierung von Lipid-Nanopartikeln (LNPs) für die Verabreichung von Nukleinsäuren wie kleiner interferierender RNA (siRNA) und Boten-RNA (mRNA) verwendet. Diese Verbindung hat aufgrund ihrer Fähigkeit, eine effiziente intrazelluläre Abgabe von therapeutischen Nukleinsäuren zu ermöglichen, große Aufmerksamkeit erlangt, was sie zu einem wichtigen Bestandteil in der Gentherapie und Impfstoffentwicklung macht .

Wissenschaftliche Forschungsanwendungen

DLin-KC2-DMA has a wide range of scientific research applications, including:

Gene Therapy: It is used in the delivery of siRNA and mRNA for gene silencing and gene editing applications.

Vaccine Development: The compound is a key component in the formulation of LNPs for mRNA vaccines, including those developed for COVID-19.

Cancer Therapy: This compound-based LNPs are used to deliver therapeutic nucleic acids targeting cancer cells.

Biomedical Research: It is employed in various studies to understand the mechanisms of nucleic acid delivery and to develop new therapeutic strategies.

Wirkmechanismus

Target of Action

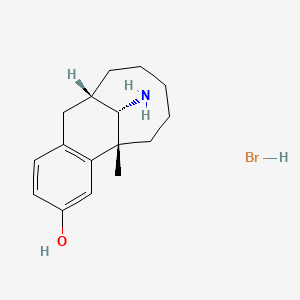

DLin-KC2-DMA is an ionizable cationic lipid that is primarily used in the delivery of small interfering RNA (siRNA) molecules . The primary targets of this compound are the cells that the siRNA molecules are intended to affect. In particular, this compound has been shown to be effective in silencing the androgen receptor (AR) in human prostate tumor cell lines .

Mode of Action

This compound works by forming stable lipid nanoparticles (LNPs) that encapsulate the siRNA molecules . These LNPs are taken up by cells, and once inside, this compound facilitates the release of the siRNA into the cytoplasm . This is achieved through a proposed mechanism of action where the ionizable cationic lipids and endosomal membrane anionic lipids combine to form ion pairs, promoting the formation of inverted, non-bilayer phases such as the hexagonal HII phase . These inverted phases are associated with membrane fusion and disruption, allowing the siRNA to escape into the cytoplasm .

Biochemical Pathways

Once the siRNA is released into the cytoplasm, it can interact with the RNA-induced silencing complex (RISC), leading to the degradation of the target mRNA and thus silencing the expression of the target gene . This can affect various biochemical pathways depending on the specific gene that is being targeted. For example, in the case of silencing the AR gene, this would affect the androgen signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its formulation into LNPs. These LNPs have been shown to have in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .

Result of Action

The primary result of this compound’s action is the effective delivery of siRNA into cells and the subsequent silencing of the target gene . This can lead to various molecular and cellular effects depending on the specific gene that is being targeted. For instance, silencing the AR gene in prostate tumor cells can lead to tumor growth inhibition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can trigger cargo release from the LNP core by turning aminolipids inside out, thereby destabilizing both the LNP shell and the endosomal membrane . This suggests that the intracellular environment, particularly the acidic environment of the endosome, plays a crucial role in the action of this compound .

Biochemische Analyse

Biochemical Properties

DLin-KC2-DMA plays a critical role in biochemical reactions, particularly in the delivery of siRNA. It interacts with siRNA molecules, forming stable complexes that can be efficiently taken up by cells. The nature of these interactions is largely electrostatic, with the cationic this compound binding to the anionic siRNA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the delivery of siRNA into cells, which can then interfere with specific gene expression. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enable the silencing of the GAPDH gene in macrophages and dendritic cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, particularly siRNA. It forms stable complexes with siRNA, which are then taken up by cells via endocytosis. Once inside the cell, this compound promotes the release of the siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to effectively silence target genes in antigen-presenting cells in vivo at a dose of 5 mg/kg .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of LNPs. It is taken up by cells via endocytosis and can then release the encapsulated siRNA into the cytoplasm .

Subcellular Localization

The subcellular localization of this compound is largely within endosomes following uptake by cells. It is then able to promote the release of the encapsulated siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

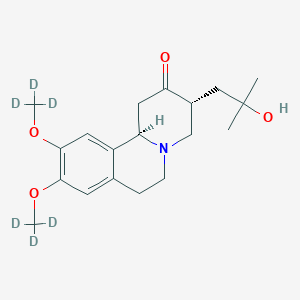

DLin-KC2-DMA wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten umfasst, gefolgt von deren anschließender Kupplung. Die Synthese beginnt typischerweise mit der Herstellung von 1,2-Dilinoleoyl-sn-glycero-3-phosphocholin (DLinDMA), das dann modifiziert wird, um die ionisierbare Kopfgruppe einzuführen. Das Endprodukt, this compound, erhält man durch Reaktion von DLinDMA mit N,N-Dimethyl-1,3-dioxolane-4-ethanamin unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Reinigungstechniken wie Säulenchromatographie und Umkristallisation, um das Endprodukt zu isolieren. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit der Verbindung für die Verwendung in pharmazeutischen Anwendungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

DLin-KC2-DMA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Lipidketten können unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu modifizieren und so ihre Stabilität und Reaktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile werden verwendet, um neue funktionelle Gruppen einzuführen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen des Lipids und substituierte Analoga mit modifizierten Kopfgruppen. Diese Produkte werden mithilfe von Techniken wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Gentherapie: Es wird zur Verabreichung von siRNA und mRNA für Gen-Silencing- und Gen-Editing-Anwendungen verwendet.

Impfstoffentwicklung: Die Verbindung ist ein wichtiger Bestandteil in der Formulierung von LNPs für mRNA-Impfstoffe, einschließlich derjenigen, die für COVID-19 entwickelt wurden.

Krebstherapie: This compound-basierte LNPs werden verwendet, um therapeutische Nukleinsäuren zu verabreichen, die auf Krebszellen abzielen.

Biomedizinische Forschung: Es wird in verschiedenen Studien eingesetzt, um die Mechanismen der Nukleinsäureabgabe zu verstehen und neue therapeutische Strategien zu entwickeln.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es LNPs bildet, die Nukleinsäuren einkapseln. Diese LNPs ermöglichen die Abgabe von Nukleinsäuren in Zielzellen durch Endozytose. Sobald es sich im Inneren der Zelle befindet, unterliegt das ionisierbare Lipid in der sauren Umgebung des Endosoms einer Protonierung, was zur Freisetzung der Nukleinsäure-Nutzlast in das Zytoplasma führt. Dieser Prozess ist entscheidend für die effektive Stilllegung von Zielgenen oder die Expression von therapeutischen Proteinen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

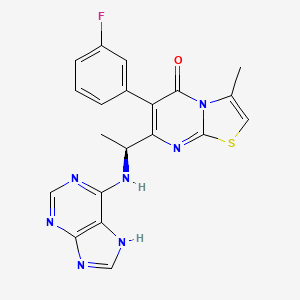

DLin-MC3-DMA: Ein weiteres ionisierbares kationisches Lipid, das in LNP-Formulierungen für die siRNA-Abgabe verwendet wird.

DODAP: Ein kationisches Lipid, das in der Formulierung von Liposomen für die Genabgabe verwendet wird.

DOTMA: Ein kationisches Lipid, das als nicht-viraler Vektor für die Gentherapie verwendet wird.

Einzigartigkeit von DLin-KC2-DMA

This compound ist aufgrund seiner hohen Effizienz bei der Abgabe von Nukleinsäuren und seiner geringen Toxizität für Antigen-präsentierende Zellen einzigartig. Seine optimierte Struktur ermöglicht einen besseren endosomalen Austritt und eine höhere Gen-Silencing-Effizienz im Vergleich zu anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFJOIPOPUJUMI-KWXKLSQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H79NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.